6-Nitropiperonal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Nitropiperonal can be synthesized through the nitration of piperonal. The reaction typically involves the use of concentrated nitric acid in water at room temperature. The process is relatively quick, with the reaction completing in about 15 minutes. The product is then isolated by cooling the reaction mixture in an ice bath, leading to the precipitation of the yellow solid, which is filtered and washed with a saturated sodium bicarbonate solution followed by distilled water until neutral pH is achieved .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the concentrated nitric acid and manage the exothermic nature of the nitration reaction.
Chemical Reactions Analysis
Types of Reactions
6-Nitropiperonal undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitro group can be displaced by nucleophiles such as fluoride ions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Fluoride ions in the presence of a phase transfer catalyst like tetrabutylammonium tosylate.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of fluorinated derivatives.
Reduction: Formation of 6-aminopiperonal.
Oxidation: Formation of 6-nitro-1,3-benzodioxole-5-carboxylic acid.
Scientific Research Applications
6-Nitropiperonal has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-Nitropiperonal largely depends on the specific application. For instance, in nucleophilic substitution reactions, the nitro group acts as a leaving group, allowing the introduction of other functional groups. In biological systems, its effects would depend on its interactions with specific molecular targets, such as enzymes or receptors, and the pathways it influences.
Comparison with Similar Compounds
6-Nitropiperonal can be compared with other nitro-substituted benzaldehydes, such as:
- 5-Chloro-2-nitrobenzaldehyde
- 6-Nitroveratraldehyde
- 1-Nitro-2-naphthaldehyde
- 5-Hydroxy-2-nitrobenzaldehyde
What sets this compound apart is its methylenedioxy group, which imparts unique chemical properties and reactivity, making it particularly useful in the synthesis of complex molecules and light-degradable polymers .
Properties
IUPAC Name |
6-nitro-1,3-benzodioxole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZWECORTTWSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221400 | |
Record name | 6-Nitropiperonal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712-97-0 | |
Record name | 6-Nitro-1,3-benzodioxole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=712-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitropiperonal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 712-97-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 712-97-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitropiperonal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitropiperonal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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